4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide is a complex organic compound It belongs to the class of hydrazones, which are characterized by the presence of a hydrazine group attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-iodo-2-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an enzyme inhibitor or as a lead compound for drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of hydrazone compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets through its hydrazone linkage, which can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-hydroxyundecanehydrazide
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
Uniqueness
3-{N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide is unique due to the presence of both methoxy and iodo substituents on its aromatic rings. These substituents can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other hydrazone derivatives.
Properties
Molecular Formula |
C20H22IN3O4 |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C20H22IN3O4/c1-13-10-15(21)5-6-16(13)23-19(25)8-9-20(26)24-22-12-14-4-7-17(27-2)18(11-14)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H,24,26)/b22-12+ |
InChI Key |
AGKDGYBZHPOFJX-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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